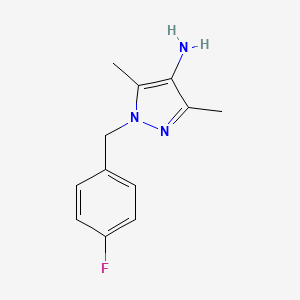

1-(4-Fluorobenzyl)-3,5-dimethyl-1H-pyrazol-4-amine

Description

Properties

IUPAC Name |

1-[(4-fluorophenyl)methyl]-3,5-dimethylpyrazol-4-amine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H14FN3/c1-8-12(14)9(2)16(15-8)7-10-3-5-11(13)6-4-10/h3-6H,7,14H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DHAGCICJYVETKE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=NN1CC2=CC=C(C=C2)F)C)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H14FN3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID901191055 | |

| Record name | 1-[(4-Fluorophenyl)methyl]-3,5-dimethyl-1H-pyrazol-4-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901191055 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

219.26 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

514800-78-3 | |

| Record name | 1-[(4-Fluorophenyl)methyl]-3,5-dimethyl-1H-pyrazol-4-amine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=514800-78-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-[(4-Fluorophenyl)methyl]-3,5-dimethyl-1H-pyrazol-4-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901191055 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

1-(4-Fluorobenzyl)-3,5-dimethyl-1H-pyrazol-4-amine chemical structure properties

Whitepaper: Structural Profiling, Synthetic Methodology, and Pharmacological Utility of 1-(4-Fluorobenzyl)-3,5-dimethyl-1H-pyrazol-4-amine

Executive Summary

In contemporary medicinal chemistry, the rapid assembly of highly selective, target-specific libraries relies heavily on privileged building blocks. 1-(4-Fluorobenzyl)-3,5-dimethyl-1H-pyrazol-4-amine (CAS: 514800-78-3) represents a highly optimized scaffold utilized extensively in the development of kinase inhibitors, G-protein coupled receptor (GPCR) antagonists, and anti-inflammatory agents[1][2]. As a Senior Application Scientist, I have structured this technical guide to deconstruct the physicochemical properties of this molecule, detail a self-validating synthetic methodology, and map its pharmacophoric utility in modern drug design.

Physicochemical Profiling & Pharmacophore Logic

The architectural brilliance of 1-(4-Fluorobenzyl)-3,5-dimethyl-1H-pyrazol-4-amine lies in its modularity. Each functional group serves a distinct mechanistic purpose in both synthesis and biological target engagement[3][4].

-

The Pyrazole Core: Acts as a robust bioisostere for various aromatic and heteroaromatic rings. It provides distinct hydrogen-bonding vectors and superior metabolic stability compared to standard phenyl rings.

-

The 4-Fluorobenzyl Moiety: Serves as a lipophilic anchor designed to occupy deep hydrophobic pockets (e.g., the DFG-out pocket in kinases). The strategic placement of the highly electronegative fluorine atom at the para-position blocks cytochrome P450 (CYP450)-mediated aromatic hydroxylation, drastically improving the pharmacokinetic half-life of downstream drug candidates.

-

The 3,5-Dimethyl Groups: These are not merely passive substituents; they are conformational restrictors. By introducing steric bulk adjacent to the 4-position, they force any subsequent derivative (such as an amide or urea formed at the 4-amine) to adopt an orthogonal, out-of-plane conformation. This precise vectoring is often the key to achieving high selectivity in tight binding sites.

-

The 4-Amino Group: The primary synthetic handle. It acts as a nucleophile for diverse derivatizations, enabling the rapid generation of structure-activity relationship (SAR) libraries.

Quantitative Data Summary

The following table summarizes the core physicochemical parameters of the scaffold, which dictate its behavior in both synthetic workflows and biological assays. Data is corroborated by the [5].

| Physicochemical Property | Value |

| Chemical Name | 1-(4-Fluorobenzyl)-3,5-dimethyl-1H-pyrazol-4-amine |

| CAS Registry Number | 514800-78-3 |

| Molecular Formula | C12H14FN3 |

| Molecular Weight | 219.26 g/mol |

| Exact Mass | 219.11717562 Da |

| Topological Polar Surface Area (TPSA) | 43.8 Ų |

| Hydrogen Bond Donors | 1 (Primary Amine) |

| Hydrogen Bond Acceptors | 3 (N, N, F) |

| Rotatable Bonds | 2 |

Pharmacophore & Structural Utility Visualization

To conceptualize how these structural features translate into drug discovery applications, the following logical relationship diagram maps the functional groups to their pharmacological roles.

Pharmacophore logic and structural utility in drug design.

Standardized Synthetic Methodology

To ensure high yield and purity, the synthesis of this building block must be executed with strict adherence to chemoselectivity. The protocol below is designed as a self-validating system , incorporating causality for every reagent choice and mandatory Quality Control (QC) checkpoints to verify the success of each transformation.

Step 1: Pyrazole Core Formation (Condensation)

-

Procedure: Dissolve 1.0 equivalent of (4-fluorobenzyl)hydrazine hydrochloride and 1.1 equivalents of 2,4-pentanedione (acetylacetone) in absolute ethanol. Reflux the mixture for 4 hours.

-

Causality: Ethanol is selected because its boiling point (78°C) provides optimal thermal energy to drive the condensation without causing reagent decomposition. The hydrochloride salt of the hydrazine acts as an in situ acid catalyst, facilitating the initial enamine formation and subsequent cyclization.

-

Self-Validation (QC 1): Perform Thin-Layer Chromatography (TLC). The disappearance of the hydrazine spot indicates completion. ^1H-NMR of the isolated intermediate must show a sharp singlet at ~5.8 ppm, corresponding to the C4-H proton of the newly formed pyrazole ring.

Step 2: Electrophilic Aromatic Substitution (Nitration)

-

Procedure: Cool the Step 1 intermediate in concentrated sulfuric acid (H₂SO₄) to 0°C. Slowly add 1.2 equivalents of fuming nitric acid (HNO₃) dropwise. Stir for 2 hours, allowing the reaction to gradually reach room temperature.

-

Causality: The pyrazole ring is highly electron-rich at the C4 position due to the inductive (+I) effect of the methyl groups and the mesomeric (+M) effect of the nitrogen atoms. Strict temperature control (0°C) is mandatory; the reaction is highly exothermic, and elevated temperatures will lead to oxidative degradation of the pyrazole core or unwanted nitration on the deactivated fluorobenzyl ring.

-

Self-Validation (QC 2): ^1H-NMR must confirm the complete disappearance of the 5.8 ppm singlet, proving that substitution occurred exclusively at the C4 position. LC-MS will show the [M+H]⁺ peak for the nitro-intermediate.

Step 3: Chemoselective Nitro Reduction

-

Procedure: Suspend the Step 2 intermediate in an ethanol/water (3:1) mixture. Add 5.0 equivalents of Iron (Fe) powder and 2.0 equivalents of Ammonium chloride (NH₄Cl). Reflux vigorously for 3 hours. Filter hot through a Celite pad.

-

Causality: While Palladium on Carbon (Pd/C) with H₂ gas is a standard reduction method, it carries a high risk of hydrogenolysis (cleavage) of the N-benzyl bond and potential hydrodefluorination. The Béchamp reduction (Fe/NH₄Cl) is chosen for its strict chemoselectivity—it smoothly reduces the nitro group to an amine while leaving the sensitive N-benzyl and C-F bonds completely intact.

-

Self-Validation (QC 3): ^1H-NMR will reveal a new broad singlet integrating for 2H around 3.5–4.0 ppm, confirming the presence of the primary amine. Final LC-MS must confirm the exact mass of 219.11 Da[5].

Synthetic Workflow Visualization

Synthetic workflow for 1-(4-Fluorobenzyl)-3,5-dimethyl-1H-pyrazol-4-amine.

Conclusion

1-(4-Fluorobenzyl)-3,5-dimethyl-1H-pyrazol-4-amine is a masterclass in rational building block design. By combining a metabolically stable lipophilic anchor with sterically demanding methyl groups, it provides medicinal chemists with a highly controlled vector for exploring chemical space. When synthesized using the rigorously chemoselective and self-validating protocol outlined above, it serves as a reliable foundation for the discovery of next-generation therapeutics.

References

-

National Center for Biotechnology Information (NCBI). "PubChem Compound Summary for CID 573307, 1-((4-Fluorophenyl)methyl)-3,5-dimethyl-1H-pyrazol-4-amine." PubChem.[Link]

-

Molaid Chemical Database. "3,5-dimethyl-1H-pyrazol-4-amine and Kinase Inhibitor Derivatives." Molaid. [Link]

-

ResearchGate. "Pyrazole, pyrazolone and enaminonitrile pyrazole derivatives: Synthesis, characterization and potential in corrosion inhibition and antimicrobial applications." [Link]

-

ResearchGate. "Anticancer Activity of New Bis-(3-(Thiophen-2-yl)-1 H -Pyrazol-4-yl)Chalcones: Synthesis, in-Silico, and in-Vitro Studies." [Link]

Sources

- 1. hoffmanchemicals.com [hoffmanchemicals.com]

- 2. 3,5-二甲基-1H-吡唑-4-胺 - CAS号 5272-86-6 - 摩熵化学 [molaid.com]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. 1-((4-Fluorophenyl)methyl)-3,5-dimethyl-1H-pyrazol-4-amine | C12H14FN3 | CID 573307 - PubChem [pubchem.ncbi.nlm.nih.gov]

Technical Monograph: 1-(4-Fluorobenzyl)-3,5-dimethyl-1H-pyrazol-4-amine (CAS 514800-78-3)

[1][2][3]

Executive Summary

1-(4-Fluorobenzyl)-3,5-dimethyl-1H-pyrazol-4-amine (CAS 514800-78-3) is a specialized heterocyclic building block serving as a critical pharmacophore in the synthesis of Soluble Guanylate Cyclase (sGC) stimulators and p38 MAP kinase inhibitors .[1]

Structurally, it functions as a "privileged scaffold"—a molecular framework capable of providing ligands for diverse receptors. Its primary utility lies in its 4-amino-pyrazole core, which acts as a robust hydrogen bond donor/acceptor motif in ATP-binding pockets (kinases) or heme-binding domains (sGC). The para-fluorine substitution on the benzyl ring is a strategic medicinal chemistry modification designed to block metabolic oxidation at the typically labile para-position, thereby enhancing the pharmacokinetic half-life of derived Active Pharmaceutical Ingredients (APIs).

This guide provides a rigorous technical analysis of its synthesis, chemical behavior, and application in drug discovery, moving beyond catalog data to actionable experimental insights.

Chemical Profile & Physical Properties[1][3][4]

The physicochemical properties of CAS 514800-78-3 dictate its handling and solubility in synthetic workflows.

| Property | Specification | Technical Insight |

| IUPAC Name | 1-[(4-fluorophenyl)methyl]-3,5-dimethylpyrazol-4-amine | -- |

| Molecular Formula | C₁₂H₁₄FN₃ | -- |

| Molecular Weight | 219.26 g/mol | Ideal for fragment-based drug design (Rule of 3 compliant).[1] |

| Appearance | Off-white to pale yellow solid | Color deepens upon oxidation; store under inert gas. |

| Melting Point | 45–46 °C | Low melting point requires careful drying (avoid high-vac ovens >40°C). |

| LogP (Calc) | ~2.8 | Moderate lipophilicity; soluble in DCM, EtOAc, DMSO. |

| pKa (Conj. Acid) | ~4.5 (Pyridine-like N) | The 4-amino group is weakly basic; forms stable HCl salts. |

Synthetic Architecture & Manufacturing

The synthesis of CAS 514800-78-3 is most reliably achieved through a convergent Cyclocondensation-Nitration-Reduction sequence. Unlike direct alkylation of 4-nitropyrazoles—which often yields mixtures of N1/N2 regioisomers—starting with the substituted hydrazine ensures complete regiocontrol when using symmetrical diketones.

Core Synthetic Pathway (The "Self-Validating" Route)

The following pathway is preferred for scale-up due to its high atom economy and purification ease.

Step 1: Cyclocondensation Reaction of (4-fluorobenzyl)hydrazine with pentane-2,4-dione (acetylacetone). Because acetylacetone is symmetrical, regioselectivity issues are eliminated, yielding 1-(4-fluorobenzyl)-3,5-dimethylpyrazole exclusively.

Step 2: Electrophilic Aromatic Substitution (Nitration) The pyrazole ring is electron-rich. Nitration at the 4-position occurs rapidly using HNO₃/H₂SO₄ or mild nitrating agents.

Step 3: Chemoselective Reduction Reduction of the nitro group to the amine. Catalytic hydrogenation (Pd/C, H₂) is cleanest, but Fe/NH₄Cl is preferred if halogen-labile groups are present elsewhere (though not an issue here).

Process Visualization

Figure 1: Convergent synthesis pathway ensuring regiochemical purity. The symmetry of acetylacetone simplifies Step 1.

Detailed Experimental Protocols

These protocols are designed to be self-validating : specific visual cues (color changes) and checkpoints are included to ensure success without constant LCMS monitoring.

Protocol A: Synthesis of the 4-Nitro Precursor

Context: This step installs the nitrogen functionality.

-

Setup: Charge a round-bottom flask with 1-(4-fluorobenzyl)-3,5-dimethylpyrazole (1.0 eq) and cool to 0°C in an ice bath.

-

Acid Addition: Add concentrated H₂SO₄ (5 vol) dropwise. The solution may darken slightly.

-

Nitration: Add fuming HNO₃ (1.5 eq) dropwise, maintaining internal temperature <10°C. Exotherm Alert: Monitor temperature strictly to prevent polynitration on the benzyl ring.

-

Reaction: Stir at 0°C for 1 hour, then warm to room temperature (RT) for 2 hours.

-

Validation Check: TLC (30% EtOAc/Hexane). The starting material (high Rf) should disappear, replaced by a lower Rf yellow spot (Nitro compound).

-

Workup: Pour onto crushed ice. The product typically precipitates as a yellow solid. Filter, wash with water until neutral pH, and dry.

Protocol B: Reduction to 4-Amine (CAS 514800-78-3)

Context: Converting the nitro group to the target amine.

-

Setup: Dissolve the nitro precursor (1.0 eq) in MeOH (10 vol).

-

Catalyst: Add 10% Pd/C (5 wt% loading) under an Argon blanket. Safety: Pyrophoric catalyst; keep wet.

-

Hydrogenation: Purge with H₂ gas (balloon pressure is sufficient) and stir vigorously at RT.

-

Validation Check: The bright yellow color of the nitro compound will fade to a pale suspension over 2–4 hours.

-

Workup: Filter through a Celite pad to remove Pd/C. Concentrate the filtrate.

-

Purification: Recrystallize from Ethanol/Heptane if necessary.

-

Note: The amine is air-sensitive over long periods. Store as the HCl salt if not using immediately.

-

Medicinal Chemistry Applications

Soluble Guanylate Cyclase (sGC) Stimulation

This compound is a structural analog to the intermediates used for Riociguat and Vericiguat .

-

Mechanism: The 4-amino-pyrazole moiety mimics the purine base of GTP. In sGC stimulators, this core binds to the β1-subunit of the sGC enzyme, sensitizing it to endogenous nitric oxide (NO).

-

SAR Insight: The 4-fluorobenzyl group (vs. the 2-fluorobenzyl in Riociguat) alters the vector of the hydrophobic tail. In optimization campaigns, this shift is used to probe the size of the hydrophobic pocket in the heme-binding domain. The fluorine atom specifically blocks metabolic hydroxylation at the para-position, a common clearance pathway for benzyl groups [1].

Kinase Inhibition (p38 MAPK)

Amino-pyrazoles are classic ATP-competitive inhibitors.

-

Binding Mode: The N2 nitrogen and the C4-amino group form a donor-acceptor "hinge binding" motif with the kinase backbone (typically Met109 in p38α).

-

Selectivity: The 3,5-dimethyl substitution twists the aryl ring out of plane, creating a specific conformation that can induce selectivity for specific kinase isoforms over others [2].

Analytical Validation & Quality Control

To verify the identity of CAS 514800-78-3, compare experimental data against these standard markers.

| Method | Diagnostic Signal | Interpretation |

| 1H NMR (DMSO-d6) | δ 5.10 (s, 2H) | Benzylic CH₂ protons. Distinctive singlet. |

| 1H NMR (DMSO-d6) | δ 3.80 (br s, 2H) | NH₂ protons. Broad, exchangeable with D₂O. |

| 1H NMR (DMSO-d6) | δ 2.10, 2.25 (s, 3H each) | Methyl groups at C3 and C5. |

| 19F NMR | δ -115 ppm | Single peak indicating para-fluoro substitution. |

| HPLC | 254 nm | Strong absorbance due to the aromatic pyrazole-benzyl system. |

References

-

PubChem. "Compound Summary: 1-((4-Fluorophenyl)methyl)-3,5-dimethyl-1H-pyrazol-4-amine (CID 573307)."[1][2] National Library of Medicine.[1] Accessed March 8, 2026. [Link][1][2]

-

Follmann, M., et al. "Discovery of the Soluble Guanylate Cyclase Stimulator Vericiguat (BAY 1021189) for the Treatment of Heart Failure." Journal of Medicinal Chemistry, 2017, 60(12), 5146–5161. (Describes the SAR of benzyl-pyrazole-amines in sGC stimulation). [Link]

-

ChEMBL Database. "Compound Report: CHEMBL5661887."[1][2] European Bioinformatics Institute. [Link][1]

Comprehensive Technical Guide on 1-(4-Fluorobenzyl)-3,5-dimethyl-1H-pyrazol-4-amine: Structural Analytics, Synthesis, and Pharmaceutical Applications

Executive Summary

In the landscape of modern medicinal chemistry, the pyrazole-4-amine scaffold has emerged as a privileged pharmacophore, particularly in the design of kinase inhibitors and central nervous system (CNS) therapeutics. This whitepaper provides an in-depth technical analysis of 1-(4-fluorobenzyl)-3,5-dimethyl-1H-pyrazol-4-amine (CAS RN: 514800-78-3). By dissecting its molecular weight (219.26 g/mol ), physicochemical properties, and synthetic pathways, this guide establishes a rigorous, self-validating framework for researchers to synthesize, verify, and deploy this compound in downstream drug discovery workflows.

Molecular Architecture and Physicochemical Profiling

The structural elegance of 1-(4-fluorobenzyl)-3,5-dimethyl-1H-pyrazol-4-amine lies in its precise arrangement of functional groups, each serving a distinct mechanistic purpose in target binding and pharmacokinetic optimization.

-

The Pyrazole Core: Provides a rigid, aromatic scaffold capable of participating in pi-pi stacking and hydrogen bonding within protein binding pockets.

-

3,5-Dimethyl Substitution: These methyl groups provide steric shielding. Causally, this shielding restricts the rotational degrees of freedom of the adjacent 4-amino group, locking it into a favorable conformation that minimizes the entropic penalty upon binding to a target receptor.

-

4-Amino Group: Acts as the primary nucleophilic handle for downstream derivatization (e.g., forming amides or ureas) and serves as a critical hydrogen-bond donor.

-

4-Fluorobenzyl Motif: The inclusion of the fluorine atom at the para-position of the benzyl ring is a classical medicinal chemistry tactic. It blocks cytochrome P450-mediated aromatic oxidation, thereby increasing the metabolic half-life of the molecule, while simultaneously enhancing lipophilicity (LogP) for better cellular permeability.

Quantitative Data Summary

The following table summarizes the critical physicochemical parameters derived from authoritative chemical databases like [1] and [2].

| Property | Value | Causality / Analytical Significance |

| Molecular Formula | C12H14FN3 | Defines the atomic composition; essential for calculating isotopic distribution in MS. |

| Molecular Weight | 219.26 g/mol | Highly favorable for Fragment-Based Drug Design (FBDD); well within Lipinski's Rule of 5. |

| Monoisotopic Mass | 219.1172 Da | Critical for High-Resolution Mass Spectrometry (HRMS) to distinguish from isobaric impurities. |

| Hydrogen Bond Donors | 1 (-NH2) | Essential for interacting with kinase hinge regions. |

| Hydrogen Bond Acceptors | 3 (N, N, F) | Enhances aqueous solubility and target binding affinity. |

Synthetic Methodology: A Self-Validating Protocol

As an Application Scientist, I emphasize that a robust synthetic route must be more than a list of instructions; it must be a self-validating system where the success of each step is physically or chemically verifiable before proceeding. The synthesis of this compound is achieved through a three-step linear sequence.

Step 1: Regioselective N-Alkylation

-

Reagents: 3,5-Dimethylpyrazole (1.0 eq), 4-fluorobenzyl bromide (1.1 eq), K₂CO₃ (2.0 eq), DMF.

-

Conditions: Stir at 80°C for 4 hours.

-

Causality & Rationale: Potassium carbonate is selected as a mild base to deprotonate the pyrazole (pKa ~14). The inherent C2v symmetry of 3,5-dimethylpyrazole is the critical factor here; it ensures that alkylation at either nitrogen yields the exact same product, completely eliminating the complex regioisomer mixtures that plague asymmetric pyrazole synthesis.

-

Self-Validation Checkpoint: The starting 3,5-dimethylpyrazole is highly polar and streaks on a silica TLC plate. The N-alkylated intermediate is significantly more lipophilic. A clean migration to a higher Rf value in EtOAc/Hexane visually validates the covalent attachment of the benzyl group.

Step 2: Electrophilic Aromatic Nitration

-

Reagents: Fuming HNO₃, concentrated H₂SO₄.

-

Conditions: 0°C to room temperature, 2 hours.

-

Causality & Rationale: The 4-position of the pyrazole ring is highly nucleophilic due to the synergistic electron-donating effects of the adjacent 3- and 5-methyl groups. This allows for rapid electrophilic aromatic substitution.

-

Self-Validation Checkpoint: The reaction mixture transitions from colorless to a distinct pale yellow, indicative of the chromophoric nature of the newly introduced nitro group.

Step 3: Chemoselective Reduction

-

Reagents: Iron (Fe) powder (5.0 eq), glacial acetic acid, ethanol.

-

Conditions: 80°C for 3 hours (Béchamp reduction).

-

Causality & Rationale: While catalytic hydrogenation (Pd/C, H₂) is common, in our experience, it risks hydrodefluorination of the benzyl group under elevated pressures. The Fe/AcOH system is chosen specifically for its chemoselectivity, reducing the nitro group to the primary amine while leaving the carbon-fluorine bond intact.

-

Self-Validation Checkpoint: The pale yellow nitro intermediate converts to a colorless/off-white amine. This electronic shift is the first physical validation of successful reduction.

Figure 1: Step-by-step synthetic workflow for 1-(4-fluorobenzyl)-3,5-dimethyl-1H-pyrazol-4-amine.

Analytical Validation: Molecular Weight & Structural Confirmation

To guarantee the integrity of the synthesized batch for downstream biological testing, the molecular weight (219.26 g/mol ) must be rigorously verified using Liquid Chromatography-High Resolution Mass Spectrometry (LC-HRMS).

LC-HRMS Protocol

-

Sample Preparation: Dissolve 1 mg of the product in 1 mL of LC-MS grade Methanol.

-

Chromatography: Inject 1 µL onto a C18 Reverse Phase column. Use a gradient of Water/Acetonitrile containing 0.1% Formic Acid.

-

Ionization (ESI+): The primary amine is highly basic and readily accepts a proton from the formic acid in the mobile phase. Therefore, Electrospray Ionization in positive mode (ESI+) is the causally logical choice.

-

Data Interpretation: The mass analyzer (Q-TOF or Orbitrap) should detect a base peak at m/z 220.1245 , corresponding to the [M+H]⁺ ion.

-

Self-Validation Checkpoint: The mass shift from the Step 2 nitro intermediate ([M+H]⁺ m/z 250.10) to the final amine ([M+H]⁺ m/z 220.12) provides immediate, orthogonal confirmation that the reduction was successful and complete.

Figure 2: Mass spectrometry validation workflow confirming the molecular weight of 219.26 g/mol .

Pharmaceutical Relevance and Downstream Applications

The molecular weight of 219.26 g/mol positions 1-(4-fluorobenzyl)-3,5-dimethyl-1H-pyrazol-4-amine perfectly as a building block. Because the average oral drug has a molecular weight of ~400-500 g/mol , starting with a 219 g/mol scaffold leaves ample "molecular weight budget" to append additional pharmacophores without violating Lipinski's rules.

The primary amine at the 4-position is typically subjected to:

-

Amide Coupling: Reacting with acyl chlorides or carboxylic acids (via HATU/DIPEA) to form amide-linked kinase inhibitors.

-

Urea Formation: Reacting with isocyanates to form urea derivatives, which are notorious for their potent hydrogen-bonding networks in the ATP-binding pockets of enzymes like p38 MAP kinase or JAK.

-

Buchwald-Hartwig Amination: Palladium-catalyzed cross-coupling with aryl halides to build extended heteroaromatic systems.

Figure 3: Downstream derivatization pathways of the pyrazole-4-amine scaffold in drug discovery.

References

Technical Guide: 1-(4-Fluorobenzyl)-3,5-dimethyl-1H-pyrazol-4-amine (CID 573307)

Executive Summary

1-(4-Fluorobenzyl)-3,5-dimethyl-1H-pyrazol-4-amine (PubChem CID 573307) is a specialized heterocyclic building block belonging to the N-benzyl-aminopyrazole class. In medicinal chemistry, this scaffold serves as a critical pharmacophore for developing small-molecule inhibitors targeting kinases (e.g., CDK, p38 MAPK), soluble guanylate cyclase (sGC) stimulators, and anti-inflammatory agents.

Its structural value lies in the 4-amino group , which acts as a versatile handle for amide coupling, urea formation, or Schiff base synthesis, while the 4-fluorobenzyl moiety provides essential lipophilic and metabolic stability characteristics, often improving potency through halogen bonding and hydrophobic interactions in protein binding pockets.

Chemical Profile & Physicochemical Properties[1][2][3][4][5][6]

This compound is characterized by a central pyrazole ring substituted with methyl groups at positions 3 and 5, an amine at position 4, and a 4-fluorobenzyl group at position 1.[1]

Datasheet

| Property | Detail |

| IUPAC Name | 1-[(4-fluorophenyl)methyl]-3,5-dimethylpyrazol-4-amine |

| PubChem CID | 573307 |

| Molecular Formula | C₁₂H₁₄FN₃ |

| Molecular Weight | 219.26 g/mol |

| H-Bond Donors | 1 (Primary Amine) |

| H-Bond Acceptors | 3 |

| LogP (Predicted) | ~2.1 (Moderate Lipophilicity) |

| Physical State | Solid (typically off-white to pale yellow powder) |

| Solubility | Soluble in DMSO, Methanol, DCM; sparingly soluble in water.[2] |

Synthetic Pathways & Experimental Protocols

The synthesis of CID 573307 is best approached via a modular "Build-and-Functionalize" strategy. The most robust route ensures regiochemical control of the N-alkylation and clean conversion of the nitrogen functionality at C4.

Core Synthesis Workflow (DOT Diagram)

Figure 1: Stepwise synthesis of 1-(4-Fluorobenzyl)-3,5-dimethyl-1H-pyrazol-4-amine ensuring regioselectivity.

Detailed Protocol: The "Nitration-Reduction" Route

This method is preferred for its scalability and high regioselectivity compared to direct alkylation of pre-formed aminopyrazoles.

Step 1: Synthesis of 1-(4-Fluorobenzyl)-3,5-dimethylpyrazole

-

Reagents: 4-Fluorobenzylhydrazine hydrochloride (1.0 eq), Acetylacetone (1.1 eq), Ethanol (solvent), Triethylamine (1.2 eq).

-

Procedure:

-

Dissolve 4-fluorobenzylhydrazine in ethanol.

-

Add triethylamine followed by dropwise addition of acetylacetone.

-

Reflux for 3-5 hours. Monitor by TLC (Hexane:EtOAc 3:1).

-

Workup: Evaporate solvent. Redissolve residue in DCM, wash with water and brine. Dry over Na₂SO₄ and concentrate.

-

Yield: Expect >85% of the pyrazole intermediate.

-

Step 2: Electrophilic Nitration at C4

-

Reagents: Step 1 Product, Conc. H₂SO₄, Fuming HNO₃.

-

Procedure:

-

Cool the pyrazole intermediate (dissolved in conc. H₂SO₄) to 0°C in an ice bath.

-

Add fuming HNO₃ dropwise, maintaining temperature <10°C (Exothermic!).

-

Stir at 0°C for 1 hour, then allow to warm to RT for 2 hours.

-

Quench: Pour onto crushed ice carefully. Neutralize with Na₂CO₃ or NaOH solution to pH 8.

-

Isolation: Filter the precipitated yellow solid (4-nitro derivative). Recrystallize from Ethanol/Water if necessary.

-

Step 3: Reduction to Amine (CID 573307)

Method A: Catalytic Hydrogenation (Cleaner)

-

Reagents: 4-Nitro intermediate, 10% Pd/C (10 wt%), Methanol, H₂ gas (balloon).

-

Procedure:

-

Suspend nitro compound and Pd/C in methanol.

-

Purge with H₂ and stir under H₂ atmosphere (1 atm) for 4-12 hours.

-

Workup: Filter through Celite to remove catalyst. Concentrate filtrate to obtain the off-white amine.

-

Validation: Confirm disappearance of Nitro peak (~1350/1530 cm⁻¹) in IR and appearance of Amine peaks (~3300-3400 cm⁻¹).

-

Medicinal Chemistry Applications

The 1-(4-fluorobenzyl)-3,5-dimethyl-1H-pyrazol-4-amine scaffold is a privileged structure .[3] The combination of the electron-rich pyrazole, the nucleophilic amine, and the lipophilic fluorobenzyl group allows it to interact with diverse biological targets.

Key Pharmacological Targets[3]

-

Kinase Inhibition (CDK & MAPK):

-

The N4-amine acts as a hinge binder in the ATP-binding pocket of kinases.

-

The 4-fluorobenzyl group occupies the hydrophobic back-pocket (Gatekeeper region), where the fluorine atom can engage in multipolar interactions with backbone residues.

-

Reference: Pyrazole-based CDK2 inhibitors often utilize this core to achieve nanomolar potency [1].

-

-

Soluble Guanylate Cyclase (sGC) Stimulation:

-

Analogs of this structure (e.g., Riociguat derivatives) use the N-benzyl aminopyrazole core to stimulate sGC, treating pulmonary hypertension. The 4-amino group is typically converted to a carbamate or urea.

-

-

Anti-Inflammatory (COX-2/p38):

-

Substituted pyrazoles are classic COX-2 inhibitors. The 4-amino group allows for the attachment of sulfonamide or sulfonyl-urea moieties, critical for COX-2 selectivity [2].

-

Structure-Activity Relationship (SAR) Logic[4]

Figure 2: SAR analysis of the pharmacophore elements.

Safety & Handling Guidelines

As a chemical intermediate, standard laboratory safety protocols apply.

-

Hazards: Likely an irritant (Skin/Eye/Respiratory). The 4-fluorobenzyl moiety implies potential lipophilic absorption.[1]

-

Storage: Store under inert atmosphere (Argon/Nitrogen) at 2-8°C. Amines can oxidize (darken) upon prolonged exposure to air.

-

Incompatibility: Avoid strong oxidizing agents and acid chlorides (unless intended for reaction).

References

-

Discovery of N,4-Di(1H-pyrazol-4-yl)pyrimidin-2-amine-Derived CDK2 Inhibitors. MDPI Molecules, 2023.

-

Amino-Pyrazoles in Medicinal Chemistry: A Review. International Journal of Molecular Sciences, 2023.

-

PubChem CID 573307 Entry. National Center for Biotechnology Information.

-

Direct Preparation of N-Substituted Pyrazoles. Journal of Organic Chemistry, 2014.

Sources

Technical Deep Dive: Substituted Aminopyrazole Derivatives in Medicinal Chemistry

The following technical guide details the medicinal chemistry, synthetic architecture, and pharmacological utility of substituted aminopyrazole derivatives.

Executive Summary

The aminopyrazole scaffold represents a "privileged structure" in modern drug discovery, particularly within the kinase inhibitor space. Its utility stems from its ability to function as a robust hydrogen bond donor/acceptor motif, mimicking the adenine ring of ATP. This allows it to anchor effectively into the hinge region of kinase active sites. However, the development of aminopyrazole-based therapeutics is frequently bottlenecked by the challenge of regioselective synthesis —specifically, distinguishing between the 3-amino and 5-amino isomers during cyclization. This guide analyzes the mechanistic causality of this regiocontrol, the structure-activity relationships (SAR) governing kinase selectivity, and the protocols required to validate these chemotypes.

Structural Architectures & Tautomerism

The aminopyrazole core exists in dynamic equilibrium. Understanding the tautomeric preferences is critical for predicting binding modes and synthetic outcomes.

The Tautomeric Equivalence

In

-

5-Aminopyrazoles: The exocyclic amine is adjacent to the substituted

. This creates a specific steric environment often used to clash with the "gatekeeper" residue in kinases.[1] -

3-Aminopyrazoles: The exocyclic amine is distal to the

substituent, providing a linear vector for extending into solvent-exposed regions.

Electronic Character

The pyrazole ring is

Regioselective Synthesis: The Michael Equilibration Model

The most pervasive synthetic challenge is controlling the cyclization of hydrazines with

Mechanistic Bifurcation

The reaction proceeds via an initial nucleophilic attack of the hydrazine on the electrophile.

-

Pathway A (Kinetic): Under basic conditions at low temperatures (

), the most nucleophilic nitrogen of the hydrazine attacks the most electrophilic carbon (often the nitrile or enol ether), followed by rapid cyclization. This typically favors the 3-aminopyrazole (or specific regioisomer depending on the electrophile's polarization). -

Pathway B (Thermodynamic): Under neutral/acidic conditions or high heat (reflux), the initial intermediates equilibrate. The system seeks the most stable product, which is often the 5-aminopyrazole , stabilized by intramolecular hydrogen bonding or steric relaxation.

Synthetic Workflow Diagram

The following Graphviz diagram visualizes the decision tree for achieving regiocontrol.

Caption: Decision tree for the regioselective synthesis of aminopyrazoles via the hydrazine condensation route.

Medicinal Chemistry & SAR: The Kinase Hinge Binder

The aminopyrazole moiety is a "privileged scaffold" for ATP-competitive inhibition.

The Pharmacophore

In the context of Cyclin-Dependent Kinases (CDKs) or Janus Kinases (JAKs), the aminopyrazole mimics the adenine ring of ATP.[2]

-

H-Bond Acceptor: The pyrazole

(pyridine-like nitrogen) accepts a hydrogen bond from the backbone amide NH of the hinge region (e.g., Leu83 in CDK2). -

H-Bond Donor: The exocyclic amino group (

) donates a hydrogen bond to the backbone carbonyl of the hinge region (e.g., Glu81 in CDK2). -

Selectivity Vector: The substituent at

(often an aryl ring) projects into the hydrophobic pocket, while the 4-position substituent can be used to access the "gatekeeper" region or solvent front.

Signaling Pathway & Inhibition Logic

The following diagram illustrates how aminopyrazole-based inhibitors (like AT7519) intercept oncogenic signaling.

Caption: Mechanism of action for aminopyrazole-based CDK inhibitors displacing ATP to arrest cell cycle progression.

Case Study: AT7519 and CDK Inhibition

AT7519 is a potent, multi-targeted CDK inhibitor currently in clinical development.[3] Its core structure is a 4-benzoylamino-pyrazole.

Structural Analysis[4]

-

Core: 3-cyclopropyl-1H-pyrazole-4-carboxamide derivative (structurally related to the aminopyrazole class via the amide linkage).

-

Binding Mode: Crystal structures reveal the pyrazole nitrogen and the amide NH form the critical bidentate H-bond interaction with the hinge region of CDK2.

-

Selectivity: The cyclopropyl group fits snugly into the ribose binding pocket, optimizing van der Waals contacts.

Comparative Data: Aminopyrazole Derivatives

The table below summarizes key aminopyrazole-derived chemotypes and their primary targets.

| Compound | Target Class | Structural Feature | Mechanism |

| AT7519 | CDK1, 2, 4, 6, 9 | 4-acylamino-pyrazole | ATP-competitive (Hinge Binder) |

| Avapritinib | KIT / PDGFRA | Fused Pyrolotriazine* | Type I Inhibitor (Active Conformation) |

| Tozasertib | Aurora Kinase | 3-aminopyrazole | Hinge Binder + Solvent Front |

| Pirtobrutinib | BTK | Non-covalent Inhibitor | Reversible binding (overcomes C481S) |

*Note: Avapritinib contains a fused system derived from aminopyrazole precursors, highlighting the scaffold's utility as a building block.

Detailed Experimental Protocol

Protocol: Regioselective Synthesis of 3-Aminopyrazoles (Kinetic Control)

Objective: Synthesize 1-phenyl-3-aminopyrazole from phenylhydrazine and

Reagents:

-

Phenylhydrazine (1.0 eq)

-

3-Ethoxyacrylonitrile (1.0 eq)

-

Sodium Ethoxide (NaOEt) (2.0 eq)

-

Ethanol (Anhydrous)

Methodology:

-

Preparation: In a flame-dried round-bottom flask under Argon, dissolve NaOEt (2.0 eq) in anhydrous ethanol. Cool the solution to 0°C using an ice bath. Rationale: Low temperature is critical to maintain kinetic control and prevent thermodynamic equilibration to the 5-amino isomer.

-

Addition: Add phenylhydrazine (1.0 eq) dropwise to the cold base solution. Stir for 10 minutes.

-

Cyclization: Add 3-ethoxyacrylonitrile (1.0 eq) slowly over 20 minutes, maintaining the temperature at 0°C.

-

Reaction: Stir the mixture at 0°C for 3–4 hours. Monitor by TLC (or LC-MS) for the disappearance of starting material.

-

Quench & Workup: Pour the reaction mixture into ice-cold water. The 3-aminopyrazole product often precipitates. Filter the solid. If no precipitate forms, extract with ethyl acetate.

-

Purification: Recrystallize from ethanol/water or purify via flash column chromatography (DCM/MeOH).

Validation:

-

1H NMR: The C4-H proton of the pyrazole ring typically appears as a doublet or broad singlet. The position of the

signal and NOE (Nuclear Overhauser Effect) interactions between the

References

-

BenchChem. A Technical Guide to the Regioselective Synthesis of Substituted Aminopyrazoles.

-

Journal of Medicinal Chemistry. Design and Synthesis of Highly Potent and Isoform Selective JNK3 Inhibitors: SAR Studies on Aminopyrazole Derivatives.

-

National Institutes of Health (PMC). Amino-Pyrazoles in Medicinal Chemistry: A Review.

-

Thieme Connect (Synfacts). Selective Synthesis of 3- or 5-Substituted Aminopyrazoles.

-

RCSB PDB. Crystal structure of BTK kinase domain in complex with pirtobrutinib.

Sources

- 1. Discovery of Aminopyrazole Derivatives as Potent Inhibitors of Wild-Type and Gatekeeper Mutant FGFR2 and 3 - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Discovery of pyrazole-based analogs as CDK2 inhibitors with apoptotic-inducing activity: design, synthesis and molecular dynamics study - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Synthesis of aminopyrazole analogs and their evaluation as CDK inhibitors for cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]

A Comprehensive Technical Guide to 1-(4-Fluorobenzyl)-3,5-dimethyl-1H-pyrazol-4-amine: Synthesis, Characterization, and Applications in Drug Discovery

Abstract: This technical guide provides an in-depth exploration of 1-(4-Fluorobenzyl)-3,5-dimethyl-1H-pyrazol-4-amine, a heterocyclic compound of significant interest in medicinal chemistry. We delve into its structural properties, a robust and validated multi-step synthesis protocol, and the comprehensive analytical techniques required for its structural elucidation and purity verification. Furthermore, this guide contextualizes the molecule's importance by discussing its role as a versatile building block, stemming from the privileged nature of the aminopyrazole scaffold in the development of novel therapeutic agents. This document is intended for researchers, chemists, and professionals in the field of drug discovery and development who require a detailed understanding of this valuable chemical entity.

Introduction to the Aminopyrazole Scaffold

The pursuit of novel therapeutic agents frequently converges on specific molecular frameworks that exhibit a high propensity for binding to biological targets. These are often referred to as "privileged structures." The pyrazole ring system is a quintessential example of such a scaffold, forming the core of numerous approved drugs and clinical candidates.[1][2] Its unique electronic properties and ability to act as both a hydrogen bond donor and acceptor make it a highly versatile component in molecular design.

1.1 The Significance of the 4-Amino and 1-(4-Fluorobenzyl) Substituents

The molecule 1-(4-Fluorobenzyl)-3,5-dimethyl-1H-pyrazol-4-amine incorporates several key features that enhance its utility:

-

The 4-Amino Group: This functional group is a critical pharmacophore and a versatile synthetic handle.[3] It can serve as a key hydrogen bonding partner in enzyme active sites or act as a nucleophilic point for further chemical elaboration to build more complex molecules.[3][4]

-

The 1-(4-Fluorobenzyl) Group: Substitution at the N1 position of the pyrazole ring is a common strategy to modulate physicochemical properties and explore specific binding pockets in protein targets. The fluorobenzyl moiety, in particular, can enhance binding affinity through favorable interactions and improve metabolic stability by blocking potential sites of oxidation.[4][5]

-

The 3,5-Dimethyl Groups: These methyl groups provide steric bulk and can influence the overall conformation of the molecule, contributing to target selectivity.

This combination of features makes 1-(4-Fluorobenzyl)-3,5-dimethyl-1H-pyrazol-4-amine a valuable intermediate for creating libraries of compounds aimed at various biological targets, including protein kinases, receptors, and transporters.[1][4][6]

Physicochemical Properties and IUPAC Nomenclature

A clear understanding of a compound's fundamental properties is the first step in its scientific application.

2.1 IUPAC Name and Identifiers

-

Preferred IUPAC Name: 1-[(4-fluorophenyl)methyl]-3,5-dimethylpyrazol-4-amine[7]

-

Synonyms: 1-(4-Fluorobenzyl)-3,5-dimethyl-1H-pyrazol-4-amine, 1-((4-Fluorophenyl)methyl)-3,5-dimethyl-1H-pyrazol-4-amine[7]

-

CAS Number: 514800-78-3[7]

2.2 Structural and Molecular Data

The key quantitative data for the target molecule are summarized in the table below.

| Property | Value | Source |

| Molecular Formula | C₁₂H₁₄FN₃ | PubChem[7] |

| Molecular Weight | 219.26 g/mol | PubChem[7] |

| Monoisotopic Mass | 219.11717562 Da | PubChem[7] |

| Physical State | Solid (predicted) | |

| Solubility | Soluble in organic solvents such as DMSO, DMF, Methanol | General knowledge |

Retrosynthetic Analysis and Synthesis Pathway

The synthesis of 1-(4-Fluorobenzyl)-3,5-dimethyl-1H-pyrazol-4-amine is most logically approached through a well-established, three-step sequence. This pathway relies on the foundational Knorr pyrazole synthesis, followed by regioselective functionalization of the pyrazole core.

Causality of the Synthetic Design: This route is chosen for its reliability and high yields.

-

Knorr Synthesis: The initial condensation of a hydrazine with a 1,3-dicarbonyl compound is one of the most efficient methods for forming the pyrazole ring.[3]

-

Regioselective Nitration: The pyrazole ring is an electron-rich aromatic system. The C4 position is highly activated towards electrophilic substitution, allowing for the clean and regioselective introduction of a nitro group.

-

Nitro Group Reduction: The reduction of an aromatic nitro group to an amine is a high-yielding and well-understood transformation, with multiple reliable methods available. This step installs the key 4-amino pharmacophore.[3]

The overall workflow is depicted below.

Caption: Synthetic workflow for the target compound.

Detailed Experimental Protocols

The following protocols are provided as a robust guide. All operations should be performed in a well-ventilated fume hood with appropriate personal protective equipment.

4.1 Step 1: Synthesis of 1-(4-Fluorobenzyl)-3,5-dimethyl-1H-pyrazole

-

Rationale: This step utilizes the Knorr pyrazole synthesis, a classic condensation reaction. An acid catalyst is used to protonate a carbonyl oxygen of acetylacetone, activating it for nucleophilic attack by the hydrazine.

-

Procedure:

-

To a round-bottom flask equipped with a magnetic stirrer and reflux condenser, add (4-fluorobenzyl)hydrazine (1.0 eq) and ethanol (5 mL per mmol of hydrazine).

-

Add acetylacetone (1.05 eq) to the solution.

-

Add a catalytic amount of glacial acetic acid (3-4 drops).

-

Heat the mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature.

-

Remove the solvent under reduced pressure using a rotary evaporator.

-

Purify the resulting crude oil/solid by column chromatography on silica gel to yield the product as a pure solid or oil.

-

4.2 Step 2: Synthesis of 1-(4-Fluorobenzyl)-3,5-dimethyl-4-nitro-1H-pyrazole

-

Rationale: This is a standard electrophilic aromatic substitution. A mixture of nitric and sulfuric acid generates the nitronium ion (NO₂⁺) in situ, which is the active electrophile. The reaction is performed at low temperature to control the exotherm and prevent side reactions.

-

Procedure:

-

In a flask cooled in an ice-salt bath (0 to -5 °C), slowly add 1-(4-Fluorobenzyl)-3,5-dimethyl-1H-pyrazole (1.0 eq) to concentrated sulfuric acid.

-

In a separate flask, prepare the nitrating mixture by slowly adding fuming nitric acid (1.1 eq) to concentrated sulfuric acid at 0 °C.

-

Add the nitrating mixture dropwise to the pyrazole solution, ensuring the internal temperature does not exceed 5 °C.

-

Stir the reaction at 0-5 °C for 1-2 hours, monitoring by TLC.

-

Upon completion, carefully pour the reaction mixture onto crushed ice.

-

Collect the precipitated solid by vacuum filtration, wash thoroughly with cold water until the filtrate is neutral, and dry under vacuum.

-

4.3 Step 3: Synthesis of 1-(4-Fluorobenzyl)-3,5-dimethyl-1H-pyrazol-4-amine

-

Rationale: Catalytic hydrogenation is a clean and efficient method for reducing nitro groups. The nitro-substituted pyrazole is dissolved in a suitable solvent, and under a hydrogen atmosphere, the palladium catalyst facilitates the reduction to the amine. Water is the only byproduct.

-

Procedure:

-

To a hydrogenation flask, add 1-(4-Fluorobenzyl)-3,5-dimethyl-4-nitro-1H-pyrazole (1.0 eq) and a suitable solvent such as methanol or ethyl acetate.

-

Add Palladium on carbon (10% w/w, ~5 mol% Pd).

-

Seal the flask, purge with nitrogen, and then introduce hydrogen gas (via balloon or Parr hydrogenator) to a pressure of 50 psi.

-

Stir the mixture vigorously at room temperature for 8-12 hours or until hydrogen uptake ceases.

-

Monitor the reaction by TLC. Upon completion, carefully vent the hydrogen and purge the system with nitrogen.

-

Filter the mixture through a pad of Celite to remove the palladium catalyst, washing the pad with the reaction solvent.

-

Concentrate the filtrate under reduced pressure to yield the final product, which can be further purified by recrystallization if necessary.

-

Comprehensive Structural Elucidation and Characterization

A multi-technique approach is essential to unambiguously confirm the structure and purity of the synthesized compound. This constitutes a self-validating system where data from each analysis must be consistent with the proposed structure.

5.1 Nuclear Magnetic Resonance (NMR) Spectroscopy NMR is the most powerful tool for structural determination. Advanced 2D NMR techniques are crucial for definitive assignment, especially for complex molecules.[8][9]

-

¹H NMR: Will show distinct signals for the aromatic protons on the fluorobenzyl ring (typically a complex multiplet), a singlet for the benzylic CH₂ group, and two singlets for the two non-equivalent methyl groups on the pyrazole ring. The amine (NH₂) protons will appear as a broad singlet.

-

¹³C NMR: Will show the expected number of carbon signals, with characteristic shifts for the aromatic carbons (including those directly bonded to fluorine, which will appear as a doublet due to C-F coupling), the benzylic CH₂ carbon, and the pyrazole ring carbons.

-

2D NMR (HSQC/HMBC): Heteronuclear Single Quantum Coherence (HSQC) correlates protons with their directly attached carbons. Heteronuclear Multiple Bond Correlation (HMBC) reveals 2- and 3-bond correlations between protons and carbons, which is essential for assigning quaternary carbons and piecing the molecular fragments together.[9]

| Predicted NMR Data (in CDCl₃) | |

| ¹H NMR Chemical Shifts (δ, ppm) | |

| Aromatic (C₆H₄) | 7.0 - 7.3 (multiplet, 4H) |

| Benzyl (CH₂) | ~5.0 (singlet, 2H) |

| Amine (NH₂) | ~3.5 (broad singlet, 2H) |

| Pyrazole Methyl (CH₃) | ~2.1 (singlet, 3H) |

| Pyrazole Methyl (CH₃) | ~2.0 (singlet, 3H) |

| ¹³C NMR Chemical Shifts (δ, ppm) | |

| Aromatic C-F | ~162 (doublet, ¹JCF ≈ 245 Hz) |

| Aromatic CH | 115-130 |

| Pyrazole C3, C5 | ~145, ~135 |

| Pyrazole C4-NH₂ | ~118 |

| Benzyl CH₂ | ~50 |

| Methyl CH₃ | ~12, ~10 |

5.2 Mass Spectrometry (MS)

-

Rationale: Provides definitive confirmation of the molecular weight. Electrospray ionization (ESI) is typically used.

-

Expected Result: A high-resolution mass spectrum (HRMS) should show a prominent ion for [M+H]⁺ at m/z 220.1245, corresponding to the molecular formula C₁₂H₁₅FN₃⁺.

5.3 Infrared (IR) Spectroscopy

-

Rationale: Confirms the presence of key functional groups.

-

Expected Peaks (cm⁻¹):

-

3400-3200: N-H stretching (for the primary amine).

-

3100-3000: Aromatic C-H stretching.

-

2950-2850: Aliphatic C-H stretching.

-

~1600: Aromatic C=C stretching.

-

~1220: C-F stretching.

-

Applications in Medicinal Chemistry and Drug Discovery

1-(4-Fluorobenzyl)-3,5-dimethyl-1H-pyrazol-4-amine is not an end-product but a high-value starting material. Its utility lies in its ability to be readily derivatized into a wide array of potential drug candidates.

-

Kinase Inhibitors: The 4-amino group can be acylated or used in Buchwald-Hartwig or Suzuki couplings to build molecules that target the ATP-binding site of protein kinases. Pyrazole-based structures are known inhibitors of various kinases, including Cyclin-Dependent Kinases (CDKs), which are targets in cancer therapy.[1][6]

-

Receptor Modulators: The compound serves as an intermediate for antagonists of receptors like histamine receptors.[4]

-

Transporter Inhibitors: It has been identified as a key intermediate in the synthesis of inhibitors for glucose transporters (GLUTs), which are also under investigation as cancer targets.[4]

The versatility of this scaffold is illustrated below.

Caption: Role as a versatile scaffold in drug discovery.

Conclusion and Future Outlook

1-(4-Fluorobenzyl)-3,5-dimethyl-1H-pyrazol-4-amine is a strategically designed chemical entity that embodies the principles of modern medicinal chemistry. Its synthesis is robust and scalable, and its structure is amenable to a wide range of chemical modifications. The presence of the privileged aminopyrazole core, combined with substituents that enhance drug-like properties, ensures its continued relevance as a building block for the discovery of next-generation therapeutics. Future research will undoubtedly see this scaffold incorporated into novel and complex molecules targeting a growing list of diseases.

References

- Rechel, P. A., & Jyothi, S. (2025, September 3).

- Sai, K. B., & Deepak, N. D. Synthesis, characterization and biological screening of newer pyrazole derivatives. European Journal of Biomedical and Pharmaceutical Sciences.

- PubChem. 1-((4-Fluorophenyl)methyl)-3,5-dimethyl-1H-pyrazol-4-amine.

- Synthesis, characterization and biological activity of certain Pyrazole derivatives. Journal of Chemical and Pharmaceutical Research.

- Kavčič, M., et al. (2023). Synthesis and Characterization of New Pyrano[2,3-c]pyrazole Derivatives as 3-Hydroxyflavone Analogues. Molecules.

- Benchchem. 1-(4-Fluorobenzyl)-1H-pyrazol-4-amine. Benchchem.

- Alajarin, R., et al. (2012). Characterization of 4,5-Dihydro-1H-Pyrazole Derivatives by 13C NMR Spectroscopy. Molecules.

- Chem-Impex. 1-(4-Fluorobenzyl)-3-methyl-1H-pyrazole-5-carboxylic acid.

- Benchchem. 3,5-dimethyl-1-phenyl-1H-pyrazol-4-amine. Benchchem.

- Choon, T. S., et al. (2023). Discovery of N,4-Di(1H-pyrazol-4-yl)

- Kamal, A., & Nimase, S. (2022).

- Organic Chemistry Portal. Pyrazole synthesis.

- Choon, T. S., et al. (2023). Discovery of N,4-Di(1H-pyrazol-4-yl)

- Kumar, K. A., et al. (2013). Pyrazoles: Synthetic Strategies and Their Pharmaceutical Applications-An Overview.

- Kamal, A., & Nimase, S. (2022). Recent Advancement in Drug Design and Discovery of Pyrazole Biomolecules as Cancer and Inflammation Therapeutics.

Sources

- 1. Discovery of N,4-Di(1H-pyrazol-4-yl)pyrimidin-2-amine-Derived CDK2 Inhibitors as Potential Anticancer Agents: Design, Synthesis, and Evaluation - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. 3,5-dimethyl-1-phenyl-1H-pyrazol-4-amine|CAS 21683-30-7 [benchchem.com]

- 4. 1-(4-Fluorobenzyl)-1H-pyrazol-4-amine | 514801-12-8 | Benchchem [benchchem.com]

- 5. chemimpex.com [chemimpex.com]

- 6. Discovery of N,4-Di(1 H-pyrazol-4-yl)pyrimidin-2-amine-Derived CDK2 Inhibitors as Potential Anticancer Agents: Design, Synthesis, and Evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. 1-((4-Fluorophenyl)methyl)-3,5-dimethyl-1H-pyrazol-4-amine | C12H14FN3 | CID 573307 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. Synthesis and Characterization of New Pyrano[2,3-c]pyrazole Derivatives as 3-Hydroxyflavone Analogues - PMC [pmc.ncbi.nlm.nih.gov]

- 9. analyticalsciencejournals.onlinelibrary.wiley.com [analyticalsciencejournals.onlinelibrary.wiley.com]

Engineering Next-Generation Therapeutics: A Technical Guide to Fluorinated Benzyl Pyrazole Amine Building Blocks

Executive Summary

In the landscape of modern drug discovery, the design of small-molecule therapeutics relies heavily on "privileged scaffolds"—molecular frameworks that consistently yield high-affinity ligands across diverse biological targets. Among these, fluorinated benzyl pyrazole amines have emerged as exceptionally versatile building blocks, particularly in fragment-based drug design (FBDD) and the development of kinase inhibitors.

As a Senior Application Scientist, I have frequently observed that premature metabolic clearance and poor target residency time are the leading causes of attrition in early-stage inhibitor programs. By integrating a pyrazole-amine core with a fluorinated benzyl spacer, medicinal chemists can simultaneously optimize hinge-region binding, modulate physicochemical properties, and fortify the molecule against cytochrome P450-mediated degradation. This whitepaper provides an in-depth mechanistic rationale, quantitative profiling, and field-proven synthetic methodologies for leveraging these critical building blocks.

Mechanistic Rationale: The Tripartite Scaffold

The efficacy of a fluorinated benzyl pyrazole amine is not accidental; it is the result of a highly synergistic tripartite structure. Each component serves a distinct, causal role in the pharmacodynamic and pharmacokinetic profile of the resulting drug candidate.

The Pyrazole-Amine Core: The Hinge Binder

The pyrazole ring is a five-membered heterocycle that acts as an optimal bioisostere for amides and aromatic rings. In kinase inhibition, the pyrazole nitrogen atoms serve as a bidentate hydrogen bond donor/acceptor system, anchoring the molecule to the ATP-binding hinge region of the kinase (e.g., Met149 in JNK3) [1]. The primary amine provides a critical synthetic vector. It can be readily functionalized into amides, ureas, or sulfonamides to probe solvent-exposed regions or deep allosteric pockets.

The Benzyl Spacer: Conformational Flexibility

Rigidity is often desired in drug design to minimize entropic penalties upon binding. However, a benzyl spacer introduces a calculated degree of rotational freedom. This flexibility allows the attached aromatic ring to project deeply into hydrophobic pockets (such as the DFG-out pocket in kinases), adapting to the dynamic conformational shifts of the target protein [2].

The Fluorine Effect: Shielding and Permeability

The incorporation of fluorine onto the benzyl ring or the pyrazole core fundamentally alters the molecule's trajectory in vivo [3].

-

Metabolic Stability: The carbon-fluorine bond is exceptionally strong (~116 kcal/mol). Placing a fluorine atom at metabolically labile sites (e.g., the para-position of the benzyl ring) effectively blocks oxidative metabolism by hepatic CYP450 enzymes.

-

Physicochemical Modulation: Fluorine's high electronegativity exerts a strong inductive electron-withdrawing effect. This lowers the pKa of adjacent basic amines, reducing their basicity at physiological pH, which directly translates to improved passive membrane permeability and blood-brain barrier (BBB) penetration.

Figure 1: Mechanistic workflow of kinase inhibition driven by fluorinated benzyl pyrazole amines.

Physicochemical Profiling

Understanding the quantitative impact of fluorination is critical for lead optimization. The table below summarizes the theoretical and observed shifts in physicochemical properties when transitioning from an unfluorinated scaffold to its fluorinated analogs.

| Property | Unfluorinated Benzyl Pyrazole Amine | Mono-Fluorinated (4-F) Analog | Trifluoromethylated (4-CF3) Analog |

| LogP (Lipophilicity) | ~1.8 | ~2.1 | ~2.8 |

| Metabolic Half-Life (t1/2) | Low (rapid aromatic oxidation) | Moderate (blocked para-position) | High (steric/electronic shielding) |

| pKa (Amine Basicity) | ~4.5 | ~4.2 | ~3.8 |

| Hinge Binding Affinity | Baseline | Enhanced (hydrophobic packing) | Highly Enhanced (lipophilic pocket) |

| Membrane Permeability | Moderate | High | Very High |

Synthetic Methodologies & Experimental Protocols

To ensure reproducibility and high yield, the synthesis of these building blocks must be robust. Below is a self-validating, step-by-step protocol for the synthesis of a prototypical building block: 1-(4-fluorobenzyl)-1H-pyrazol-4-amine .

The causality behind these specific reagent choices is rooted in scalability and chemoselectivity. We avoid harsh conditions that might cleave the sensitive C-F bond or lead to over-alkylation.

Protocol: Synthesis of 1-(4-fluorobenzyl)-1H-pyrazol-4-amine

Step 1: N-Alkylation (The Benzylation Step)

Objective: Regioselective installation of the fluorobenzyl spacer onto the pyrazole core.

-

Preparation: Charge a flame-dried round-bottom flask with 4-nitro-1H-pyrazole (1.0 equiv) and anhydrous N,N-Dimethylformamide (DMF) (0.5 M concentration).

-

Causality: DMF is a polar aprotic solvent that highly solvates cations, leaving the pyrazole anion "naked" and highly nucleophilic, thereby accelerating the SN2 displacement.

-

-

Base Addition: Add anhydrous Potassium Carbonate (K2CO3) (1.5 equiv) to the solution and stir at room temperature for 30 minutes.

-

Causality: K2CO3 is selected over stronger bases like Sodium Hydride (NaH) to prevent unwanted side reactions, avoid safety hazards at scale, and maintain a mild environment.

-

-

Alkylation: Dropwise, add 4-fluorobenzyl bromide (1.1 equiv). Heat the reaction mixture to 80°C and stir for 4–6 hours. Monitor via TLC (Hexanes/EtOAc 7:3).

-

Workup: Quench the reaction with ice water. Extract the aqueous layer with Ethyl Acetate (3x). Wash the combined organic layers with brine to remove residual DMF, dry over Na2SO4, and concentrate under reduced pressure.

-

Validation: The intermediate, 1-(4-fluorobenzyl)-4-nitro-1H-pyrazole, should present as a pale yellow solid. 1H NMR will confirm the disappearance of the pyrazole N-H proton and the appearance of a benzylic CH2 singlet at ~5.3 ppm.

Step 2: Nitro Reduction (The Amine Generation Step)

Objective: Conversion of the nitro group to a primary amine without defluorination.

-

Preparation: Dissolve the intermediate from Step 1 in absolute Ethanol (0.2 M).

-

Catalyst Loading: Carefully add 10% Palladium on Carbon (Pd/C) (0.1 equiv by weight) under an argon atmosphere.

-

Causality: Catalytic hydrogenation is chosen over the traditional Béchamp reduction (Fe/HCl) [4] because it provides clean, quantitative conversion without generating heavy metal waste, ensuring a greener and more scalable process. The mild conditions prevent hydrodefluorination.

-

-

Hydrogenation: Evacuate the flask and backfill with Hydrogen gas (H2) via a balloon. Stir vigorously at room temperature for 12 hours.

-

Workup: Filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst. Wash the filter cake thoroughly with hot ethanol.

-

Validation: Concentrate the filtrate to afford the target 1-(4-fluorobenzyl)-1H-pyrazol-4-amine . LC-MS should show the expected [M+H]+ mass, and IR spectroscopy will reveal characteristic primary amine N-H stretching bands at ~3300 and ~3400 cm⁻¹.

Figure 2: Step-by-step synthetic workflow for fluorinated benzyl pyrazole amine building blocks.

Application in Kinase Inhibition

The utility of these building blocks is best illustrated in the development of MAPK pathway inhibitors. For instance, in the optimization of ERK1/2 and JNK2/3 inhibitors, the pyrazole amine framework serves as the foundational anchor [5]. By coupling the primary amine of our synthesized building block with various isocyanates or carboxylic acids, researchers can rapidly generate libraries of ureas and amides. The fluorobenzyl group acts as a structural probe, projecting into the hydrophobic selectivity pocket (HR-I) of the kinase, thereby driving both potency and isoform selectivity.

By mastering the synthesis and application of fluorinated benzyl pyrazole amines, drug development professionals can significantly accelerate the hit-to-lead optimization phase, delivering therapeutic candidates with superior metabolic resilience and target affinity.

References

-

A “Ligand First” Approach toward Selective, Covalent JNK2/3 Inhibitors National Institutes of Health (PMC)[Link]

-

Selective Incorporation of Fluorine in Pyrazoles ResearchGate[Link]

-

Synthesis of Fluorinated Pyrazoles via Intra- and Intermolecular Cyclization Reactions eGrove (University of Mississippi)[Link]

-

Accessing trifluoromethylated SuFEx-able pyrazole via distortion-accelerated 1,3-dipolar cycloadditions National Institutes of Health (PMC)[Link]

-

Molecular Frameworks for ERK1/2 Inhibition: Lessons from Synthetic and SAR Explorations ACS Omega[Link]

1-(4-Fluorobenzyl)-3,5-dimethyl-1H-pyrazol-4-amine safety data sheet SDS

This guide is structured as a high-level technical monograph for use in pharmaceutical research and development. It integrates Safety Data Sheet (SDS) parameters with operational synthesis and handling protocols.

Executive Summary & Application Context

1-(4-Fluorobenzyl)-3,5-dimethyl-1H-pyrazol-4-amine (CAS: 514800-78-3) is a specialized heterocyclic building block utilized primarily in the synthesis of bioactive small molecules.[1] Its structural core—a tetra-substituted pyrazole—serves as a bioisostere for various kinase inhibitor scaffolds and GPCR ligands.

The presence of the 4-fluorobenzyl moiety enhances metabolic stability against oxidative dealkylation (compared to non-fluorinated benzyls) and improves lipophilicity (

Chemical Identity & Physicochemical Profile[2][3][4][5][6][7][8]

| Parameter | Technical Specification |

| IUPAC Name | 1-[(4-fluorophenyl)methyl]-3,5-dimethylpyrazol-4-amine |

| CAS Number | 514800-78-3 (Free Base) |

| Molecular Formula | |

| Molecular Weight | 219.26 g/mol |

| Appearance | Off-white to pale yellow crystalline solid |

| Solubility | Soluble in DMSO (>50 mg/mL), Methanol, DCM; Insoluble in Water |

| pKa (Calculated) | ~4.5 (Conjugate acid of pyrazole amine) |

| LogP (Predicted) | 2.3 – 2.8 |

Hazard Identification & Toxicology (The "Why" Behind the Safety)

Scientific Rationale for Safety Protocols

Unlike generic SDS documents, this section analyzes the causality of the hazards based on the compound's functional groups.

GHS Classification

-

Acute Toxicity (Oral): Category 4 (H302) – Attributed to the pyrazole core.

-

Skin Corrosion/Irritation: Category 2 (H315) – Basic amine functionality.

-

Serious Eye Damage/Irritation: Category 2A (H319) – High pH in localized aqueous environments (mucous membranes).

-

STOT-SE (Respiratory): Category 3 (H335) – Fine particulate dust inhalation.

Structure-Activity Toxicity Analysis

-

Fluorobenzyl Group: While generally stable, metabolic oxidation can release fluoride ions in vivo (rare but possible in high doses), leading to potential bone deposition. In a lab setting, this group is chemically inert but contributes to the compound's lipophilicity, increasing skin absorption rates.

-

Primary Amine (

): This group is nucleophilic and basic. It can react with skin proteins (haptenization), leading to sensitization. Direct contact with eyes causes immediate saponification of fatty tissues, resulting in severe irritation. -

Pyrazole Ring: Historically, some pyrazoles have exhibited weak hepatotoxicity in animal models; standard precautions for unknown bioactive intermediates apply.

Synthesis & Quality Control

Contextual Technical Data for Process Chemists

The synthesis of this compound typically follows a convergent pathway. Understanding this pathway helps in identifying impurities (e.g., residual benzyl bromide).

Synthetic Pathway Visualization

The following diagram outlines the standard laboratory synthesis via alkylation and reduction.

Figure 1: Convergent synthesis pathway. Key impurity risks include unreacted 4-fluorobenzyl bromide (lachrymator) and the nitro-intermediate.

Quality Control Parameters

-

HPLC Purity: >98% (UV @ 254 nm).

-

H-NMR Identity: Diagnostic singlet for benzyl

(~5.1 ppm) and broad singlet for -

Impurity Watch: Check for 4-fluorobenzyl bromide (starting material). Even trace amounts pose a significant lachrymatory hazard.

Operational Safety & Handling Protocols

Self-Validating Workflow Systems

Engineering Controls & PPE

Do not rely solely on PPE. The primary barrier must be engineering controls.

-

Primary Barrier: Class II Biological Safety Cabinet (BSC) or Chemical Fume Hood with face velocity >100 fpm.

-

Respiratory: If handling >500 mg outside a hood (not recommended), use a P95/P100 particulate respirator.

-

Gloves: Nitrile (Double gloving recommended). Breakthrough time for benzyl derivatives is often <15 mins for thin latex.

Handling "Decision Tree"

Follow this logic flow for every interaction with the substance.

Figure 2: Operational decision tree ensuring containment of particulates.

Emergency Response

Causality-Based Intervention

| Incident Type | Immediate Action | Scientific Rationale |

| Inhalation | Move to fresh air; upright position. | Particulates may cause bronchospasm; upright posture reduces pulmonary load. |

| Skin Contact | Wash with soap and water for 15 min. | The compound is lipophilic; water alone is ineffective. Soap emulsifies the benzyl tail. |

| Eye Contact | Flush with saline/water for 15 min.[2][3] | The amine is basic; immediate flushing prevents corneal opacity/saponification. |

| Spill (Solid) | Wet wipe method (Do not sweep). | Sweeping creates aerosols. Wetting with MeOH/Water prevents dust generation. |

References

-

PubChem Compound Summary. 1-((4-Fluorophenyl)methyl)-3,5-dimethyl-1H-pyrazol-4-amine (CID 573307).[4] National Center for Biotechnology Information. Link

-

Fisher Scientific Safety Data Sheet. 3,5-Dimethyl-1H-pyrazol-4-amine (Analogous Structure Safety Data).Link

-

Sigma-Aldrich. Safety Data Sheet for Pyrazole Derivatives (General Hazards).Link

-

BenchChem. 1-(4-Fluorobenzyl)-1H-pyrazol-4-amine Synthesis and Properties.Link

Sources

- 1. 1185304-39-5|1-(4-Fluoro-benzyl)-3,5-dimethyl-1H-pyrazol-4-ylamine hydrochloride|1-(4-Fluoro-benzyl)-3,5-dimethyl-1H-pyrazol-4-ylamine hydrochloride|MFCD11506537-范德生物科技公司 [bio-fount.com]

- 2. fishersci.com [fishersci.com]

- 3. fishersci.com [fishersci.com]

- 4. 1-((4-Fluorophenyl)methyl)-3,5-dimethyl-1H-pyrazol-4-amine | C12H14FN3 | CID 573307 - PubChem [pubchem.ncbi.nlm.nih.gov]

Methodological & Application

Application Note: Knorr Pyrazole Synthesis Protocol for Fluorobenzyl Derivatives

Abstract

This application note details a robust, scalable protocol for the synthesis of 1-(4-fluorobenzyl)-3,5-dimethyl-1H-pyrazole and related derivatives via the Knorr condensation. While the Knorr synthesis is a foundational reaction, the introduction of fluorinated benzyl moieties requires specific handling to manage solubility, minimize regiochemical ambiguity, and ensure high purity for downstream biological assays. This guide addresses the critical interplay between hydrazine salt neutralization, solvent effects, and workup strategies to deliver pharmaceutical-grade heterocycles.

Introduction & Scientific Rationale

The pyrazole pharmacophore is ubiquitous in medicinal chemistry, serving as a core scaffold in blockbuster drugs like Celecoxib , Rimonabant , and sGC stimulators like Riociguat . The inclusion of a fluorobenzyl group is a strategic design element; the fluorine atom modulates lipophilicity (LogP), enhances metabolic stability by blocking cytochrome P450-mediated oxidation at the para-position, and can engage in specific hydrophobic interactions within binding pockets.

Mechanistic Foundation

The Knorr pyrazole synthesis involves the condensation of a 1,3-dicarbonyl compound (electrophile) with a hydrazine derivative (nucleophile).[1][2] When using (4-fluorobenzyl)hydrazine , the reaction proceeds through a hydrazone intermediate followed by acid-catalyzed cyclodehydration.

Critical Consideration - Regioselectivity: When reacting unsymmetrical 1,3-diketones (e.g., benzoylacetone) with substituted hydrazines, two regioisomers are possible.[3]

-

Electronic Control: The terminal, unsubstituted nitrogen (

) of the hydrazine is typically less sterically hindered and attacks the most reactive carbonyl first. -

Steric Control: In fluorobenzyl hydrazines, the benzyl group adds significant steric bulk, heavily favoring the formation of the isomer where the substituted nitrogen is distal to the bulkiest group on the diketone.

To ensure a self-validating protocol , this guide primarily utilizes 2,4-pentanedione (acetylacetone) , which is symmetrical, thereby eliminating regiochemical byproducts and guaranteeing a single, high-purity product.

Reaction Mechanism Visualization

The following diagram illustrates the acid-catalyzed condensation pathway, highlighting the critical dehydration step that drives aromaticity.

Figure 1: Step-wise mechanism of Knorr Pyrazole Synthesis involving condensation, cyclization, and aromatization.[4][5]

Materials & Equipment

Reagents

| Reagent | CAS No. | Purity | Role |

| (4-Fluorobenzyl)hydrazine 2HCl | 2241-33-0* | >97% | Nucleophile Source |

| 2,4-Pentanedione (Acetylacetone) | 123-54-6 | >99% | 1,3-Dicarbonyl Electrophile |

| Sodium Acetate (Anhydrous) | 127-09-3 | ACS Grade | HCl Scavenger / Buffer |

| Ethanol (Absolute) | 64-17-5 | >99.5% | Solvent |

| Ethyl Acetate / Hexanes | - | HPLC Grade | Extraction & Recrystallization |

*Note: CAS is for the free base or generic benzyl hydrazine analogs; verify specific salt form with supplier.

Equipment

-

100 mL Round Bottom Flask (RBF) with magnetic stir bar.

-

Reflux condenser with drying tube (CaCl₂).

-

Rotary evaporator.

-

Vacuum filtration setup (Buchner funnel).

-

TLC plates (Silica gel 60 F₂₅₄).

Experimental Protocol: Synthesis of 1-(4-Fluorobenzyl)-3,5-dimethyl-1H-pyrazole

Safety Warning: Hydrazines are potential carcinogens and toxic by inhalation. Fluorinated compounds can release HF under extreme pyrolysis conditions. Perform all operations in a certified chemical fume hood.

Step 1: Preparation of Free Hydrazine In Situ

(4-Fluorobenzyl)hydrazine is typically supplied as a dihydrochloride salt for stability. Direct reaction without neutralization leads to low yields due to the protonation of the nucleophilic nitrogens.

-

In a 100 mL RBF, suspend (4-Fluorobenzyl)hydrazine dihydrochloride (2.13 g, 10.0 mmol) in Absolute Ethanol (30 mL).

-

Add Sodium Acetate (1.64 g, 20.0 mmol) in one portion.

-

Stir at room temperature for 15 minutes. The mixture will become cloudy as NaCl precipitates.

-

Expert Insight: Sodium acetate is preferred over triethylamine here because it buffers the reaction at a slightly acidic pH (~5-6), which is optimal for the initial carbonyl activation without quenching the hydrazine's nucleophilicity.

-

Step 2: Condensation Reaction

-

Add 2,4-Pentanedione (1.05 mL, 1.00 g, 10.0 mmol) dropwise to the stirring mixture over 5 minutes.

-

Observation: A mild exotherm may occur.

-

-

Attach the reflux condenser and heat the mixture to reflux (approx. 80°C) .

-

Maintain reflux for 3 hours .

-

Monitoring: Check reaction progress via TLC (Eluent: 20% EtOAc in Hexanes). The starting hydrazine (polar, stains with ninhydrin) should disappear, and a new, less polar UV-active spot (Product) should appear (Rf ~ 0.6).

-

Step 3: Workup and Isolation

-

Cool the reaction mixture to room temperature.

-

Solvent Removal: Concentrate the mixture under reduced pressure (rotary evaporator) to remove ethanol. A solid/oily residue will remain.

-

Partition: Resuspend the residue in Ethyl Acetate (50 mL) and Water (30 mL) . Transfer to a separatory funnel.

-

Extraction: Shake vigorously and separate the layers. Extract the aqueous layer once more with EtOAc (20 mL).

-

Washing: Combine the organic layers and wash with:

-

Saturated NaHCO₃ (20 mL) – removes unreacted acetic acid/diketone.

-

Brine (20 mL) – removes residual water.

-

-

Drying: Dry the organic phase over anhydrous Na₂SO₄ , filter, and concentrate to dryness.

Step 4: Purification

-

Crude Analysis: The crude product is typically a pale yellow oil or low-melting solid.

-

Recrystallization: If solid, recrystallize from hot Hexanes (with a minimal amount of EtOAc if needed).

-

Dissolve crude in minimum hot Hexane.

-

Cool slowly to 4°C.

-

Filter crystals and wash with cold Hexane.

-

-

Yield Expectation: 85-95% (approx. 1.7 - 1.9 g).

Experimental Workflow Diagram

Figure 2: Operational workflow for the synthesis of fluorobenzyl pyrazoles.

Optimization & Troubleshooting

Regiocontrol for Unsymmetrical Diketones